molecular formula C19H19N3O6 B11017869 N-(2-methoxy-5-nitrophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(2-methoxy-5-nitrophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11017869
M. Wt: 385.4 g/mol
InChI Key: FZRFPHWAIGAUSV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps. One common synthetic route includes the following:

    Acylation of 4-methoxyaniline: The reaction of 4-methoxyaniline with an acylating agent (such as acetic anhydride) leads to the formation of N-(4-methoxyphenyl)acetamide.

    Nitration of 2-methoxyaniline: Nitration of 2-methoxyaniline using nitric acid results in the formation of N-(2-methoxy-5-nitrophenyl)acetamide.

    Cyclization: The two intermediates are then cyclized under appropriate conditions to yield the target compound.

Industrial Production:

Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and purification steps.

Chemical Reactions Analysis

This compound can undergo various chemical reactions:

    Reduction: Reduction of the nitro group can yield the corresponding amino compound.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

    Oxidation: Oxidation of the amine can lead to imine or amide formation.

Common reagents include reducing agents (e.g., hydrogen gas with a catalyst), nucleophiles (e.g., alkyl halides), and oxidizing agents (e.g., potassium permanganate).

Major products formed depend on reaction conditions and substituents present.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It may exhibit biological activity, making it relevant for drug discovery.

    Chemistry: Researchers study its reactivity and use it as a building block in organic synthesis.

    Industry: It could serve as a precursor for other compounds or materials.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Properties

Molecular Formula

C19H19N3O6

Molecular Weight

385.4 g/mol

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H19N3O6/c1-27-15-6-3-13(4-7-15)21-11-12(9-18(21)23)19(24)20-16-10-14(22(25)26)5-8-17(16)28-2/h3-8,10,12H,9,11H2,1-2H3,(H,20,24)

InChI Key

FZRFPHWAIGAUSV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])OC

Origin of Product

United States

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